3-octyl-1H-pyrrole

Conducting polymers Electropolymerization Structure-property relationship

3-Octyl-1H-pyrrole (CAS 118799-18-1) is a 3-alkyl-substituted pyrrole monomer with molecular formula C12H21N and molecular weight 179.3 g/mol. The compound serves as a precursor for soluble conducting polymers, primarily poly(3-octylpyrrole) (POCPY), which exhibits solubility in common organic solvents in contrast to unsubstituted polypyrrole.

Molecular Formula C12H21N
Molecular Weight 179.3 g/mol
CAS No. 118799-18-1
Cat. No. B050878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-octyl-1H-pyrrole
CAS118799-18-1
Molecular FormulaC12H21N
Molecular Weight179.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CNC=C1
InChIInChI=1S/C12H21N/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11,13H,2-8H2,1H3
InChIKeyWFHVTZRAIPYMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Octyl-1H-Pyrrole (CAS 118799-18-1) Properties and Research-Grade Procurement Overview


3-Octyl-1H-pyrrole (CAS 118799-18-1) is a 3-alkyl-substituted pyrrole monomer with molecular formula C12H21N and molecular weight 179.3 g/mol . The compound serves as a precursor for soluble conducting polymers, primarily poly(3-octylpyrrole) (POCPY), which exhibits solubility in common organic solvents in contrast to unsubstituted polypyrrole [1]. The octyl substituent at the 3-position confers hydrophobic character (calculated LogP ≈ 3.92) and enables processability via solution casting or airbrushing, while preserving the pyrrole ring's capacity for oxidative polymerization at the 2- and 5-positions to form conjugated polymer backbones .

1 Monomer for solution-processable conducting polymers via oxidative polymerization
2 Octyl substituent enables polymer solubility >50 wt% in THF, NMP, pyridine, chloroform
3 Hydrophobic side chain imparts non-polar VOC sensor selectivity
4 POCPY:PSS/carbon composite exhibits PTC thermal switching for battery safety research

Why 3-Octyl-1H-Pyrrole Cannot Be Substituted with Other Alkylpyrroles in Research Applications


Alkylpyrroles with different chain lengths or substitution positions produce polymers with substantially different electrical, optical, and structural properties. The octyl chain length at the 3-position represents a critical threshold: shorter chains (e.g., methyl) yield polymers with higher conductivity but negligible organic solubility [1], while substitution at the 1-position (N-alkylation) produces polysquaraines with fundamentally different zwitterionic/covalent unit ratios (2:1 vs. >97% zwitterionic for 3-octyl) [2]. These differences directly affect polymer processability, film morphology, gas sensor selectivity toward non-polar vapors, and thermal-switching behavior in battery safety applications, making 3-octyl-1H-pyrrole functionally non-interchangeable with its closest analogs [3].

! Shorter 3-alkyl chains (e.g., methyl) raise conductivity but eliminate organic solubility needed for solution processing
! 1-Octyl (N-alkyl) pyrrole yields mixed zwitterionic/covalent polysquaraines (2:1), not the near-exclusive zwitterionic structure (>97%) of the 3-octyl isomer
! Unsubstituted polypyrrole is insoluble and lacks the alkyl-chain-driven VOC selectivity and thermal-switching behavior

Quantitative Differentiation Evidence: 3-Octyl-1H-Pyrrole vs. Comparator Compounds


Poly(3-octylpyrrole) Conductivity: Position in 3-Alkylpyrrole Series Establishes Processability-Performance Trade-off

Poly(3-octylpyrrole) (POCPY) exhibits electrical conductivity intermediate between unsubstituted polypyrrole (PPY) and poly(3-methylpyrrole) (PMPY) under identical electropolymerization conditions. The conductivity order POCPY < PMPY < PPY demonstrates that the octyl substituent reduces conductivity relative to shorter alkyl chains due to increased steric hindrance and interchain spacing, but this trade-off enables organic solubility not achievable with PPY or PMPY [1]. The oxidative coupling method yields POCPY with conductivity of 1.6 S cm⁻¹ (pressed pellet) [2], while optimized bulk electropolymerization can achieve up to 31.4 S cm⁻¹ [3], and galvanostatic electropolymerization at 0.5 mA cm⁻² yields 5 S cm⁻¹ films [4]. Conductivity decreases systematically with increasing alkyl chain length across the 3-alkylpyrrole series [5].

Conductivity in Alkylpyrrole Series
Head-to-head
POCPY: 1.6–31.4 S cm⁻¹ (method-dependent); conductivity order POCPY < PMPY < PPY
Conductivity-processability trade-off enables solution-based coating selection
Electrochemical polymerization under identical conditions
Conducting polymers Electropolymerization Structure-property relationship

Zwitterionic Polymer Structure: 3-Octyl vs. 1-Octyl Pyrrole Polysquaraine Comparison

Polysquaraines synthesized from 3-octylpyrrole and 1-octylpyrrole under identical condensation conditions with squaric acid yield polymers with fundamentally different repeating unit compositions. The polysquaraine from 3-octylpyrrole possesses >97% zwitterionic repeating units, whereas the polymer from 1-octylpyrrole consists of zwitterionic and covalent repeating units in a 2:1 ratio [1]. Both polysquaraines exhibit thermal stability below 155 °C and display negative solvatochromism in hydrogen-bonding solvents [2]. The near-exclusive zwitterionic character of the 3-octyl-derived polymer confers distinct conformational behavior, including reversible isomerization upon contact with active metal surfaces [3].

Zwitterionic Unit Content
Head-to-head
Poly(3-octylpyrrolyl)squaraine: >97% zwitterionic vs. 1-octyl isomer ~67% (2:1 ratio)
Uniform optical and electronic properties for device research
Condensation with squaric acid, identical conditions
Polysquaraines Zwitterionic polymers Conjugated polymers

Solubility and Processability: 3-Octylpyrrole Polymer vs. Unsubstituted Polypyrrole

Poly(3-octylpyrrole) (POCPY) exhibits solubility in common organic solvents exceeding 50% by weight, enabling solution casting, airbrushing, and evaporative coating applications [1]. Doped POCPY is soluble in polar solvents including tetrahydrofuran (THF), N-methylpyrrolidinone (NMP), pyridine, and chloroform [2][3]. In contrast, unsubstituted polypyrrole (PPY) is completely insoluble in all common organic solvents, severely limiting its processability and practical application in coatings and device fabrication [4]. The octyl substituent introduces sufficient interchain spacing to overcome the strong π-π stacking interactions that render PPY insoluble.

Organic Solvent Solubility
Class-level
>50 wt% solubility in THF, NMP, pyridine, CHCl₃; polypyrrole insoluble
Enables solution-casting, airbrushing, and spin-coating of conducting films
Doped state; room temperature testing
Polymer solubility Solution processing Conducting polymer films

Gas Sensor Selectivity: 3-Alkylpyrrole Polymers vs. Unsubstituted Polypyrrole

Poly(3-alkylpyrrole) films polymerized onto poly(vinylidene fluoride) membranes exhibit enhanced sensitivity and altered selectivity profiles compared to unsubstituted poly(pyrrole) alone [1]. The addition of longer alkyl chains to the pyrrole ring results in a progressive enhancement in sensitivity to non-polar vapors (e.g., hexane), while sensitivity to polar compounds remains constant or is reduced [2]. This selectivity shift is directly attributable to the hydrophobic octyl side chains, which favor partitioning of non-polar volatile organic compounds (VOCs) into the polymer sensing layer [3].

Gas Sensor Selectivity
Class-level
Enhanced sensitivity for non-polar vapors (e.g., hexane); polar sensitivity reduced
Octyl chain drives hydrophobic VOC partitioning
PVDF membrane-based gas sensors
Gas sensors VOC detection Conducting polymer sensors

Thermal Switching (PTC) Behavior: Poly(3-octylpyrrole) Composite for Li-ion Battery Safety

A poly(3-octylpyrrole):poly(styrenesulfonate)/carbon composite exhibits positive-temperature-coefficient (PTC) behavior that enables thermal switching at elevated temperatures [1]. The composite functions as a conductive cathode matrix that reversibly transitions to an insulating state at ≥120 °C, terminating charge/discharge reactions under thermal abuse conditions and protecting Li-ion cells from thermal runaway [2]. Full graphite/LiCoO₂ pouch cells incorporating this PTC matrix demonstrate reliable thermal-switching function with strong tolerance to overcharge, thermal impact, and short-circuiting [3].

Thermal Switching Temperature
Reported
PTC transition at ≥120 °C; conventional matrix shows no switching
Supports safer Li-ion battery cathode design
Full pouch cells; overcharge/short-circuit tests
Battery safety Thermal runaway PTC materials

Validated Application Scenarios for 3-Octyl-1H-Pyrrole Based on Quantitative Evidence


Solution-Processable Conducting Polymer Coatings and Films

Poly(3-octylpyrrole) can be dissolved in THF, NMP, pyridine, or chloroform at >50 wt% for airbrushing, spin-coating, or evaporative casting onto metal surfaces, enabling conducting polymer coatings for corrosion protection or antistatic applications where unsubstituted polypyrrole cannot be used due to its complete insolubility [1][2].

Zwitterionic Polysquaraine Synthesis for Optical and Optoelectronic Devices

3-Octyl-1H-pyrrole condenses with squaric acid to yield poly(3-octylpyrrolyl)squaraine with >97% zwitterionic repeating units—a structurally uniform polymer suitable for solar cells, xerographic sensitizers, and optical data storage where consistent electronic and optical properties are essential. The 1-octyl isomer yields a mixed zwitterionic/covalent structure (2:1 ratio) with less predictable properties [3].

Non-Polar VOC Gas Sensor Fabrication

Chemical polymerization of 3-octyl-1H-pyrrole onto PVDF membranes produces gas-sensitive resistors with enhanced sensitivity to non-polar volatile organic compounds (e.g., hexane, fuel vapors). The octyl substituent shifts selectivity toward hydrophobic analytes, enabling sensor array differentiation not achievable with unsubstituted polypyrrole [4].

Thermal-Switching Cathode Matrix for Safer Li-ion Batteries

Poly(3-octylpyrrole):PSS/carbon composite functions as a positive-temperature-coefficient (PTC) cathode matrix that transitions to an insulating state at ≥120 °C, terminating charge/discharge reactions under thermal abuse. This thermal-switching mechanism protects Li-ion cells from thermal runaway during overcharge or short-circuit events, addressing safety requirements for electric vehicles and grid storage [5].

Application
Selection Property
Validation Focus
Solution-Processable Conducting Polymer Coatings
Organic-solvent solubility of the resulting polymer
Verify film uniformity, conductivity, and adhesion for target substrate/solvent
Zwitterionic Polysquaraine Optical Devices
High zwitterionic repeating unit content
Confirm structural uniformity via absorption, photoluminescence, and thermal analysis
Non-Polar VOC Gas Sensors
Hydrophobic octyl side chain for VOC partitioning
Test sensor response and selectivity toward target non-polar analytes
Thermal-Switching Li-ion Battery Cathodes
Positive-temperature-coefficient behavior of POCPY:PSS/carbon composite
Evaluate switching temperature, reversibility, and cycling stability under abuse conditions

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